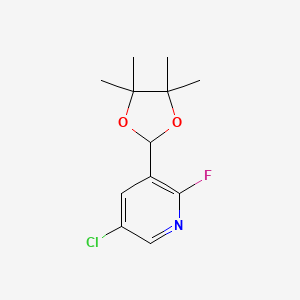

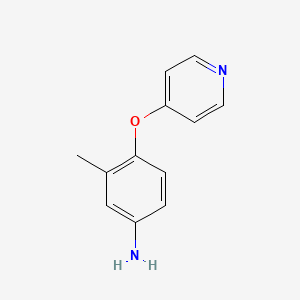

3-Methyl-4-(pyridin-4-yloxy)aniline

Vue d'ensemble

Description

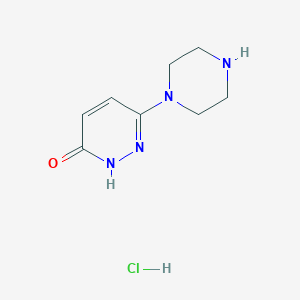

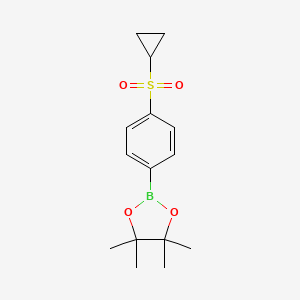

“3-Methyl-4-(pyridin-4-yloxy)aniline” is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “3-Methyl-4-(pyridin-4-yloxy)aniline” is 1S/C12H12N2O/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-8H,13H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Applications De Recherche Scientifique

Structural and Hydrogen Bond Strength Analysis

Research has elucidated the importance of intermolecular hydrogen bonds in structural properties of complexes involving aniline, phenol, and pyridine derivatives, including 3-Methyl-4-(pyridin-4-yloxy)aniline. These complexes are vital in organic chemistry and biochemistry, influencing geometrical, hybridization, and aromaticity index changes due to H-bond-induced effects. Quantum calculations and crystal structure data affirm the significant role of these interactions, showcasing the calculation methods' accuracy developed in recent years (Szatyłowicz, 2008).

Medicinal and Chemosensing Applications

Pyridine derivatives, including 3-Methyl-4-(pyridin-4-yloxy)aniline, exhibit various biological activities and are used in medicinal applications for their antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer properties. Their high affinity for ions and neutral species also positions them as effective chemosensors for detecting various species in environmental, agricultural, and biological samples, highlighting their broad applicability in analytical chemistry (Abu-Taweel et al., 2022).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives, related to the pyridine moiety, have been extensively studied for their versatility in kinase inhibition, forming part of many patented inventions. Their ability to bind in multiple modes to kinase enzymes makes them valuable in designing inhibitors with selectivity and potency, further underscoring the structural and functional versatility of pyridine derivatives in therapeutic research (Wenglowsky, 2013).

Hybrid Catalysts in Organic Synthesis

The pyranopyrimidine core, closely related to pyridine structures, demonstrates significant applicability in medicinal and pharmaceutical industries. Recent advancements have highlighted the role of hybrid catalysts in synthesizing such scaffolds, showcasing the structural significance of pyridine derivatives in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Hazard statements associated with the compound include H302, H315, H319, H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-methyl-4-pyridin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYGONQIOREWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(pyridin-4-yloxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)

![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)